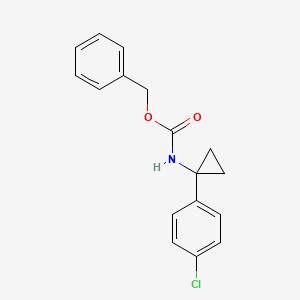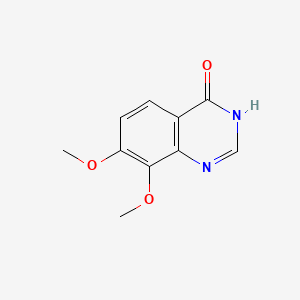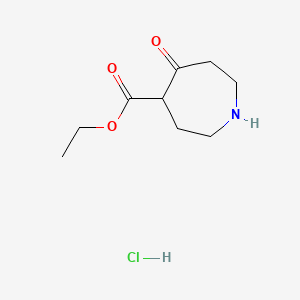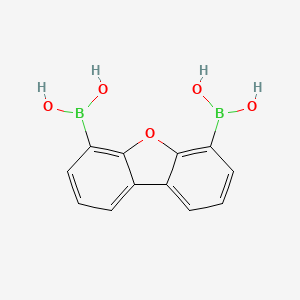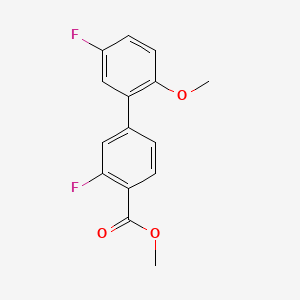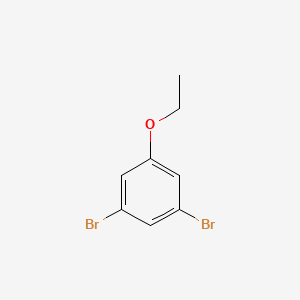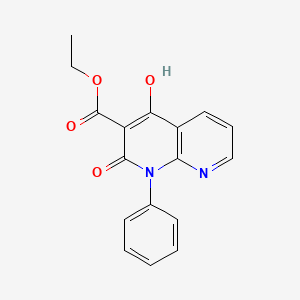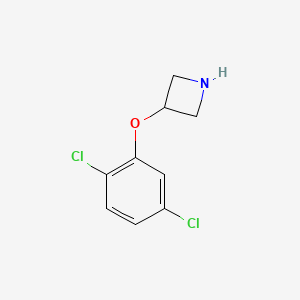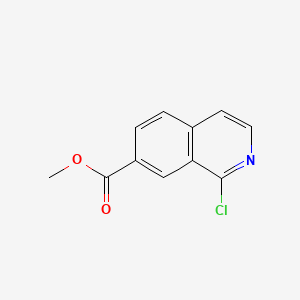![molecular formula C14H14ClN5 B595959 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1221153-82-7](/img/structure/B595959.png)
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H14ClN5 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 565.0±60.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Application 1: Antitubercular Agents
- Methods of Application : The minimum inhibitory concentration (MIC) of the compounds was assayed using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .
- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was non-cytotoxic to the Vero cell line and had a MIC90 value of 0.488 µM .
Application 2: CDK2 Inhibitors for Cancer Treatment
- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .
- Results : Most compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Application 3: Antiviral Study
- Methods of Application : The experimental procedures for the antiviral study are detailed in the provided literature .
Application 4: Therapeutic Potential in Imidazole Containing Compounds
- Application Summary : The compound is part of a study on the synthesis and therapeutic potential of imidazole-containing compounds .
- Methods of Application : The methods involve the synthesis of various derivatives and their subsequent testing for therapeutic efficacy .
Application 5: Chemical Properties Study
- Application Summary : The compound’s chemical properties, such as melting point, boiling point, and molecular weight, have been studied .
- Methods of Application : Standard chemical analysis techniques would be used to determine these properties .
Application 7: CDK2 Inhibition for Cancer Treatment
- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .
- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Application 8: Antimicrobial Potential
- Methods of Application : The derivatives were tested for their antimicrobial efficacy using standard laboratory assays .
- Results : Compounds 1a and 1b demonstrated good antimicrobial potential, although specific data on their efficacy is not detailed in the search results .
Application 9: Biochemical Research Material
- Methods of Application : It is used as a biological material or organic compound in various research settings .
Application 10: Chemical Property Analysis
- Methods of Application : Standard chemical analysis techniques are employed to determine these properties .
Application 11: CDK2 Inhibition for Cancer Treatment
- Application Summary : This compound is part of a study exploring novel CDK2 inhibitors for cancer treatment, targeting tumor cells selectively .
- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .
- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Application 12: Antitubercular Activity
- Application Summary : The introduction of different halogen atoms on the phenyl ring of this compound has been studied for its effects on antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .
- Methods of Application : The antitubercular activity was evaluated using standard laboratory assays .
Application 13: Biochemical Research Material
- Application Summary : Related compounds are used as biochemical reagents for life science research .
- Methods of Application : These compounds are utilized as biological materials or organic compounds in various research settings .
Application 14: Chemical Property Analysis
Eigenschaften
IUPAC Name |
4-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-3-4-17-14(16)19-11)9-5-13(15)18-6-12(9)20/h3-8H,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZFDWJFXORTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C3=NC(=NC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679965 |
Source


|
| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
1221153-82-7 |
Source


|
| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

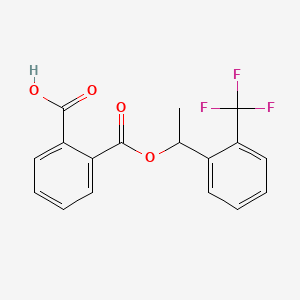
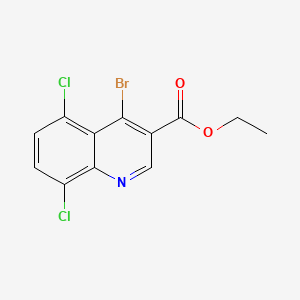
![2-Propenamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]-3-(2-](/img/no-structure.png)
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
